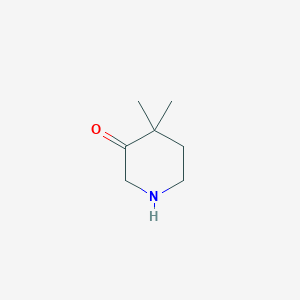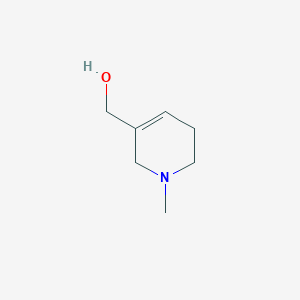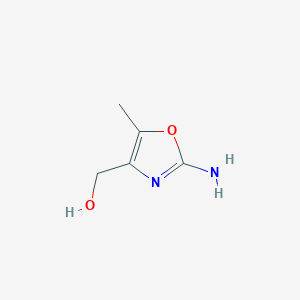![molecular formula C6H10N2O B7963355 4,7-Diazaspiro[2.5]octan-6-one](/img/structure/B7963355.png)
4,7-Diazaspiro[2.5]octan-6-one
Overview
Description
4,7-Diazaspiro[2.5]octan-6-one is a chemical compound with the molecular formula C6H10N2O and a molecular weight of 126.16 g/mol It is characterized by a spirocyclic structure containing a diazaspiro moiety, which is a bicyclic system with nitrogen atoms at the 4 and 7 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4,7-Diazaspiro[2.5]octan-6-one typically involves the use of 1-aminocyclopropane carboxylate as a starting material . The synthetic route includes multiple steps, such as cyclization and functional group transformations, to achieve the desired spirocyclic structure. The process is known for its simplicity, stable reaction conditions, and high yield, making it suitable for large-scale production.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through a series of well-controlled chemical reactions. The process involves the use of high-performance liquid chromatography to ensure the purity of the final product, which can exceed 99.5% . The industrial methods are designed to be environmentally friendly and cost-effective, allowing for the efficient production of this compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
4,7-Diazaspiro[2.5]octan-6-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different chemical and physical properties, making them useful for various applications.
Scientific Research Applications
4,7-Diazaspiro[2.5]octan-6-one has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 4,7-Diazaspiro[2.5]octan-6-one involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor or receptor antagonist, modulating the activity of these targets. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Diazaspiro[3.4]octan-7-one
- 4,9-Diazaspiro[5.5]undecane
- 1,4,9-Triazaspiro[5.5]undecane
Uniqueness
4,7-Diazaspiro[2.5]octan-6-one is unique due to its specific spirocyclic structure and the presence of nitrogen atoms at the 4 and 7 positions. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications. Compared to similar compounds, it may offer different reactivity, stability, and biological activity, highlighting its potential as a versatile chemical entity .
Properties
IUPAC Name |
4,7-diazaspiro[2.5]octan-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c9-5-3-8-6(1-2-6)4-7-5/h8H,1-4H2,(H,7,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBVSXSGJPRMNQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CNC(=O)CN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


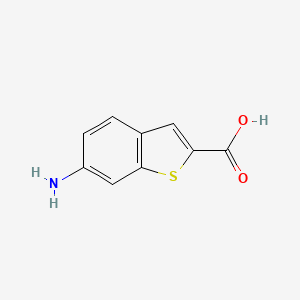
![Thieno[2,3-C]pyridine-3-carbaldehyde](/img/structure/B7963287.png)

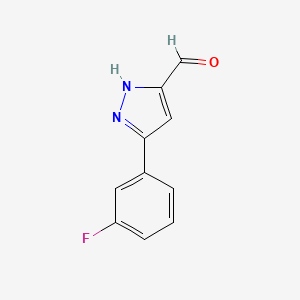
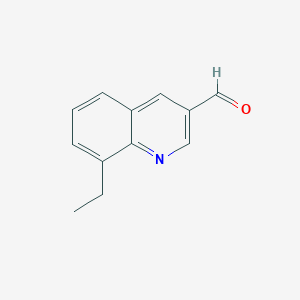
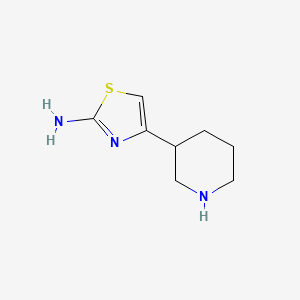

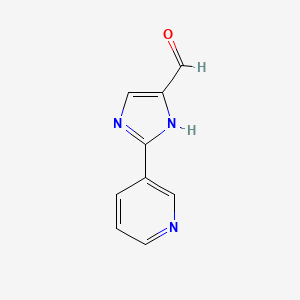
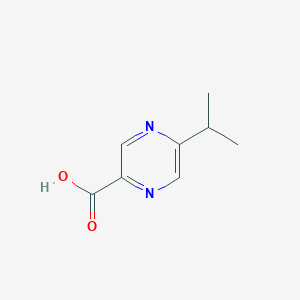

![6-Azabicyclo[3.2.1]octan-7-one](/img/structure/B7963349.png)
